
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CDMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用机制
The mechanism of action of CDMB is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. CDMB has also been found to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis. Moreover, CDMB has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CDMB has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Additionally, CDMB has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, CDMB has been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus, making it a potential candidate for the development of anti-viral drugs.
实验室实验的优点和局限性
CDMB has several advantages for lab experiments, including its ease of synthesis and purification, as well as its broad range of biological activities. However, there are also some limitations associated with the use of CDMB in lab experiments. For instance, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the toxicity and pharmacokinetic properties of CDMB need to be evaluated before it can be used in clinical trials.
未来方向
There are several future directions for the research on CDMB. One potential direction is the development of CDMB-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of CDMB as a potential anti-cancer agent, either alone or in combination with other drugs. Moreover, further studies are needed to understand the molecular targets and mechanism of action of CDMB, as well as its toxicity and pharmacokinetic properties. Overall, CDMB has significant potential for the development of new drugs with broad biological activities.
合成方法
CDMB can be synthesized using a variety of methods, including the reaction of 5-chloro-2,4-dimethoxyaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The product can be purified using column chromatography or recrystallization techniques. Other methods of synthesis have also been reported in the literature, such as the use of palladium-catalyzed coupling reactions or the modification of existing benzamide derivatives.
科学研究应用
CDMB has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CDMB has been reported to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. Moreover, CDMB has been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus, making it a potential candidate for the development of anti-viral drugs.
属性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-11(2)7-12(6-10)17(20)19-14-8-13(18)15(21-3)9-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGLBAAHGOOVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

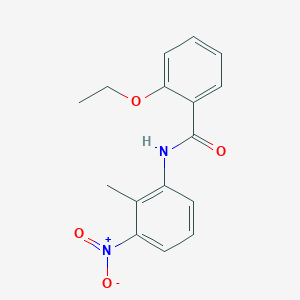
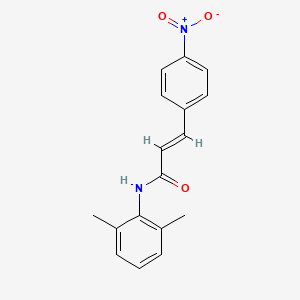
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)
![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
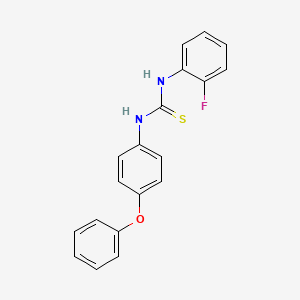
![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)




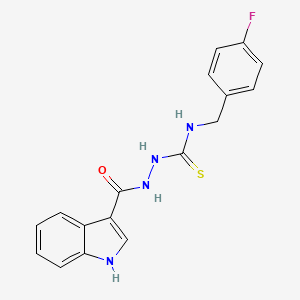
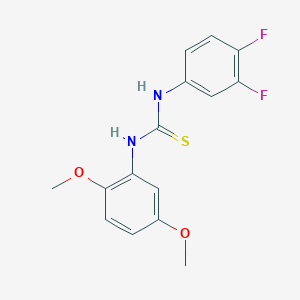

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)